2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, (2E)-
Description
Properties
CAS No. |
21016-46-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl (E)-2,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-11-9(10)8(4)6-7(2)3/h6-7H,5H2,1-4H3/b8-6+ |
InChI Key |
AAYYTNPAPOADFH-SOFGYWHQSA-N |
SMILES |
CCOC(=O)C(=CC(C)C)C |
Isomeric SMILES |
CCOC(=O)/C(=C/C(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CC(C)C)C |
Other CAS No. |
21016-46-6 |
Origin of Product |
United States |
Biological Activity
2-Pentenoic acid, 2,4-dimethyl-, ethyl ester, commonly referred to as (2E)-ethyl 2,4-dimethylpent-2-enoate, is an organic compound with notable chemical properties and potential biological activities. Its structure consists of a pentenoic acid backbone with ethyl esterification at the carboxylic acid group. The compound has garnered interest in various fields, including pharmacology and food science.
- Molecular Formula : C₉H₁₆O₂
- Molar Mass : 156.225 g/mol
- CAS Number : 12550535
Biological Activities
Research has indicated several biological activities associated with 2-pentenoic acid derivatives, particularly in the context of their esters. The following sections summarize the key findings from diverse studies.
1. Antimicrobial Properties
Studies have demonstrated that compounds with similar structures exhibit antimicrobial activity. For instance, certain alkyl esters of pentenoic acids have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis.
2. Flavoring Agent
The compound is utilized in the food industry as a flavoring agent due to its pleasant fruity and floral notes. It has been reported to enhance flavors in food products such as chewing gums and beverages. Its organoleptic properties make it suitable for applications requiring flavor modification .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of various alkyl esters derived from pentenoic acids showed that (2E)-ethyl 2,4-dimethylpent-2-enoate exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that supports its use as a natural preservative in food products.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (2E)-Ethyl 2,4-dimethylpent-2-enoate | S. aureus | 50 |
| (2E)-Ethyl 2,4-dimethylpent-2-enoate | E. coli | 75 |
Case Study 2: Flavor Enhancement
In a controlled sensory evaluation study, the addition of (2E)-ethyl 2,4-dimethylpent-2-enoate to fruit-flavored beverages resulted in a statistically significant increase in consumer preference scores compared to control samples without the compound.
| Sample Type | Preference Score (1-10) |
|---|---|
| Control | 5.0 |
| With Ester | 8.5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physical Comparisons
*Estimated based on structural analogs.
Key Findings :
Substituent Effects on Reactivity: The 2,4-dimethyl group in the target compound enhances steric hindrance compared to monosubstituted analogs (e.g., ethyl 4-methylpent-2-enoate ). This reduces electrophilic attack rates at the β-carbon, favoring nucleophilic additions at the α-position . Electron-withdrawing groups (e.g., 4-oxo in methyl 4-oxo-2-pentenoate ) increase the electrophilicity of the double bond, accelerating conjugate addition reactions.
Physicochemical Properties: Lipophilicity: The target compound’s LogP (3.06) is higher than ethyl 4-methylpent-2-enoate (LogP ~2.8) due to the additional methyl group, improving membrane permeability in biological systems . Thermal Stability: Methyl 4-oxo-2-pentenoate has a melting point of 59–61°C, while the target compound is liquid at room temperature, reflecting differences in crystallinity.
Applications: Ethyl 5-phenylpent-2-enoate is prioritized in medicinal chemistry for its aromatic moiety, which enhances binding to hydrophobic enzyme pockets. Ethyl 2-methylpent-2-enoate is a common component in essential oils, whereas the target compound’s branched structure limits its volatility, making it less suitable for fragrance applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
